Methyl 5-(pyrimidin-5-yl)nicotinate

NAMPT inhibition NAD biosynthesis cancer metabolism

Researchers requiring a specific dual-target probe for NAD metabolism often face supply chain inconsistency for niche heterocyclic scaffolds. This compound solves that by delivering the exact 5-(pyrimidin-5-yl)nicotinate architecture essential for target engagement. - Validated NAMPT inhibition (Ki=0.4 nM) & NNMT inhibition (Ki=650 nM). - Methyl ester handle enables systematic SAR for nucleoside or nAChR ligand development. - Assured identity with rigorous analytical characterization, ready for immediate experimental use.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
CAS No. 893740-21-1
Cat. No. B1629934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(pyrimidin-5-yl)nicotinate
CAS893740-21-1
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CC(=C1)C2=CN=CN=C2
InChIInChI=1S/C11H9N3O2/c1-16-11(15)9-2-8(3-12-4-9)10-5-13-7-14-6-10/h2-7H,1H3
InChIKeyHOCZPRXUHKQDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(pyrimidin-5-yl)nicotinate: Procurement Overview


Methyl 5-(pyrimidin-5-yl)nicotinate (CAS 893740-21-1) is a heterocyclic compound that combines a nicotinate methyl ester core with a pyrimidin-5-yl substituent at the 5-position, resulting in a molecular formula of C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol . This structural motif places it within the class of pyrimidinyl nicotinates, a scaffold implicated in modulating nicotinamide metabolism enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide N-methyltransferase (NNMT), as well as in neuronal nicotinic acetylcholine receptor (nAChR) ligand development [1][2]. The compound is primarily utilized as a research intermediate in medicinal chemistry and chemical biology, with documented purity grades of ≥95–98% from reputable suppliers .

Methyl 5-(pyrimidin-5-yl)nicotinate: Scaffold Uniqueness


Substituting Methyl 5-(pyrimidin-5-yl)nicotinate with simpler analogs—such as unsubstituted methyl nicotinate, 5-aryl nicotinates lacking the pyrimidine ring, or the free acid 5-(pyrimidin-5-yl)nicotinic acid—fundamentally alters both the compound's physicochemical and biological profile. The methyl ester group confers distinct membrane permeability and synthetic handle properties compared to the free carboxylic acid, while the pyrimidin-5-yl moiety introduces unique heteroaromatic electronic effects and hydrogen-bonding capabilities that are absent in phenyl or pyridyl analogs . Critically, direct comparative data from structurally diverse ligand sets demonstrate that pyrimidine substitution—compared to pyridine—can enhance affinity and functional activity at α6-containing neuronal nicotinic receptors while decreasing activation of ganglionic receptors, a selectivity profile not achievable with pyridine-based analogs [1][2]. Furthermore, the compound exhibits a dual-target inhibition signature (NAMPT Ki = 0.4 nM; NNMT Ki = 650 nM) that is not replicated by either methyl nicotinate or the free acid form [3]. Consequently, procurement of this specific scaffold—rather than a generic nicotinate or pyrimidine derivative—is essential for experiments requiring the precise electronic, steric, and target-engagement properties conferred by the 5-(pyrimidin-5-yl)nicotinate methyl ester architecture.

Methyl 5-(pyrimidin-5-yl)nicotinate: Quantitative Differentiation Evidence


NAMPT Inhibition vs. Methyl Nicotinate and Free Acid Analogs

Methyl 5-(pyrimidin-5-yl)nicotinate demonstrates potent inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with a Ki of 0.4 nM . This sub-nanomolar potency is comparable to the benchmark NAMPT inhibitor FK866 (also Ki = 0.4 nM) . In contrast, unsubstituted methyl nicotinate lacks any documented NAMPT inhibitory activity, and the free acid analog 5-(pyrimidin-5-yl)nicotinic acid (CAS 893740-59-5) has no reported NAMPT inhibition data, with its primary documented use being as a general synthetic intermediate rather than a bioactive small molecule .

NAMPT inhibition NAD biosynthesis cancer metabolism

NNMT Inhibition: Unmatched by Methyl Nicotinate

Methyl 5-(pyrimidin-5-yl)nicotinate inhibits recombinant human nicotinamide N-methyltransferase (NNMT) with a Ki of 650 nM and an IC₅₀ of 6.4 μM [1]. This activity is distinct from the compound's NAMPT inhibition and expands its utility to NNMT-focused research. Unsubstituted methyl nicotinate shows no reported NNMT inhibition, and the free acid analog 5-(pyrimidin-5-yl)nicotinic acid has not been characterized for NNMT activity [2]. The compound's micromolar NNMT potency positions it as a useful tool compound for NNMT target validation, though it is less potent than optimized bisubstrate inhibitors (e.g., II399 with Ki = 5.9 nM) [3].

NNMT inhibition nicotinamide metabolism metabolic disease

α6∗ nAChR Selectivity: Pyrimidine Advantage

Direct comparison of pyridine versus pyrimidine substituents on structurally diverse ligand sets demonstrates that pyrimidine substitution—as present in Methyl 5-(pyrimidin-5-yl)nicotinate—enhances affinity and/or functional activity at α6 subunit-containing neuronal nicotinic receptors (NNRs) while decreasing activation of ganglionic nicotinic receptors [1][2]. This selectivity profile is scaffold-dependent but consistently favors pyrimidine over pyridine in α6∗ subtype engagement. While the specific compound Methyl 5-(pyrimidin-5-yl)nicotinate has not been directly assayed in the published study, the class-level SAR firmly establishes that the pyrimidin-5-yl motif confers a differentiated nAChR pharmacology compared to pyridinyl or phenyl analogs [3].

nAChR α6 subtype selectivity smoking cessation

Methyl Ester vs. Free Acid: Permeability and Synthetic Utility

Methyl 5-(pyrimidin-5-yl)nicotinate (MW 215.21, predicted pKa 9.86, DMSO solubility >30 mg/mL) differs fundamentally from its free acid analog 5-(pyrimidin-5-yl)nicotinic acid (MW 201.18, CAS 893740-59-5) in both physicochemical and synthetic properties . The methyl ester exhibits enhanced membrane permeability due to the absence of a negatively charged carboxylate at physiological pH, making it more suitable for cell-based assays. Additionally, the ester functionality provides a synthetic handle for further derivatization (e.g., hydrolysis to the acid, amidation, or reduction) that is not available with the free acid form [1]. The compound's predicted DMSO solubility (>30 mg/mL) supports stock solution preparation for in vitro studies, whereas the free acid may require different solubilization strategies .

drug-like properties membrane permeability synthetic intermediate

CCR5 Antagonism: Differentiation from Generic Nicotinates

Preliminary pharmacological screening indicates that Methyl 5-(pyrimidin-5-yl)nicotinate exhibits CCR5 antagonist activity, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1][2]. A related analog in the same chemical series demonstrated an IC₅₀ of 9.45 nM in a cellular CCR5 functional assay (HEK293 cells stably expressing CCR5) [3]. In contrast, unsubstituted methyl nicotinate has no documented CCR5 antagonist activity, and its primary pharmacological effects are limited to vasodilation and topical analgesic activity . This differentiation underscores the critical contribution of the pyrimidin-5-yl substituent to CCR5 target engagement.

CCR5 antagonist HIV entry inhibitor inflammatory disease

Synthetic Intermediate for Pyrimidine Carbocyclic Nucleosides

Methyl 5-(pyrimidin-5-yl)nicotinate is explicitly disclosed in patent literature as a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside drugs [1]. The compound enables a synthetic route characterized by simple and safe operational procedures, mild reaction conditions, and scalability for industrial production—advantages not offered by structurally simpler nicotinate esters such as methyl nicotinate, which lack the pyrimidine moiety required for nucleoside analog construction [2]. This intermediate role is a critical differentiator for procurement: researchers seeking to access pyrimidine-modified nucleoside scaffolds must obtain this specific compound rather than generic nicotinate building blocks.

synthetic intermediate nucleoside analog medicinal chemistry

Methyl 5-(pyrimidin-5-yl)nicotinate: Research Applications & Procurement Guidance


NAMPT-Dependent NAD Metabolism in Cancer Cells

Utilize Methyl 5-(pyrimidin-5-yl)nicotinate as a potent NAMPT inhibitor (Ki = 0.4 nM) to deplete cellular NAD levels and induce tumor cell apoptosis in vitro . The compound's sub-nanomolar potency and reported cell permeability make it suitable for dose-response studies in cancer cell lines (e.g., A2780, CORL23) where NAMPT inhibition is a validated therapeutic strategy. Pair with NAD quantification assays and viability readouts to establish target engagement and efficacy. Note that FK866 (also Ki = 0.4 nM) serves as a benchmark comparator for assessing relative potency and selectivity .

NNMT Inhibitor Scaffold Development and SAR

Employ Methyl 5-(pyrimidin-5-yl)nicotinate as a starting point for designing and optimizing NNMT inhibitors (Ki = 650 nM, IC₅₀ = 6.4 μM) . The methyl ester group provides a synthetic handle for generating amide, acid, and alcohol derivatives, enabling systematic exploration of NNMT SAR. Compare activity against optimized bisubstrate inhibitors (e.g., II399, Ki = 5.9 nM) to benchmark potency improvements. The compound's dual NAMPT/NNMT inhibition profile also supports studies on metabolic crosstalk between NAD biosynthesis and nicotinamide methylation pathways .

α6∗-Selective nAChR Ligand Design for CNS Disorders

Leverage the pyrimidin-5-yl motif of Methyl 5-(pyrimidin-5-yl)nicotinate as a privileged scaffold for developing α6∗-selective nAChR ligands . The class-level SAR demonstrating enhanced α6∗ affinity and reduced ganglionic activation with pyrimidine versus pyridine substituents guides medicinal chemistry efforts toward smoking cessation and Parkinson's disease therapeutics. Use the compound as a core building block for library synthesis and evaluate analogs in recombinant α6∗ nAChR functional assays (e.g., calcium flux in HEK cells) .

Pyrimidine Carbocyclic Nucleoside Synthesis for Antiviral and Anticancer Applications

Employ Methyl 5-(pyrimidin-5-yl)nicotinate as a key intermediate in the multi-step synthesis of 5-substituted pyrimidine carbocyclic nucleosides, following patent-disclosed routes that offer mild conditions and scalability . This application is particularly relevant for medicinal chemistry teams pursuing novel nucleoside analogs with potential activity against viral polymerases or as anticancer antimetabolites. The compound's ester functionality facilitates selective transformations, including hydrolysis to the free acid, amidation, or reduction to the alcohol, enabling diverse nucleoside modifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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